Hypochlorite

Description

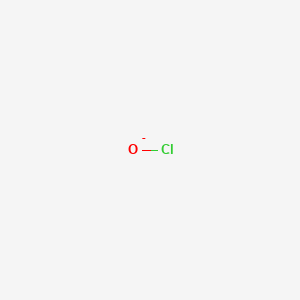

Hypochlorite is a chlorine oxoanion, a chlorine oxide and a monovalent inorganic anion. It is a conjugate base of a hypochlorous acid.

Hypochlorite is an ion composed of chlorine and oxygen with the chemical formula ClO−. Being unstable in the pure form, hypochlorite is most commonly used for bleaching, disinfectation, and water treatment purposes in its salt form, sodium hypochlorite. Hypochlorite is often used as a chemical reagent for chlorination and oxidation reactions.

An oxyacid of chlorine (HClO) containing monovalent chlorine that acts as an oxidizing or reducing agent.

See also: Sodium Hypochlorite (active moiety of); Hypochlorous Acid (active moiety of).

Structure

3D Structure

Properties

Key on ui mechanism of action |

Sodium hypochlorite mediate its antimicrobial action by reacting with fatty acids and amino acids. Via saponification reaction, it acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol. This reduces the surface tension of the remaining solution. Sodium hypochlorite may react with amino acids to neutralize them and form water and salt. Hypochlorous acids (HOCl-) present in sodium hypochlorite solutions may act as solvents in contact with organic tissue to release chlorine, which forms chloramines when combined with the protein amino group that disrupt cell metabolism. Chlorine in the solution is a strong oxidant that inhibits essential bacterial enzymes leading to an irreversible oxidation of SH groups. Eventually hypochlorous acid and hypochlorite ions degrade and hydrolyze amino acids. |

|---|---|

CAS No. |

14380-61-1 |

Molecular Formula |

ClO- |

Molecular Weight |

51.45 g/mol |

IUPAC Name |

hypochlorite |

InChI |

InChI=1S/ClO/c1-2/q-1 |

InChI Key |

WQYVRQLZKVEZGA-UHFFFAOYSA-N |

SMILES |

[O-]Cl |

Canonical SMILES |

[O-]Cl |

boiling_point |

Decomposes at 40 (sodium hypochlorite) |

Other CAS No. |

14380-61-1 |

physical_description |

Salts between a metal ion (most commonly the sodium ion, calcium ion, or potassium ion) and the hypochlorite group ClO-. Toxic by ingestion and inhalation. Powerful irritants to the skin, eyes and mucous membranes. May cause ignition when in contact with organic materials. When involved in a fire they may accelerate combustion or cause an explosion. |

solubility |

Soluble (sodium hypochlorite) |

Synonyms |

Hypochlorite Hypochlorous Acid Hypochlorous Acids |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Sodium Hypochlorite Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of sodium hypochlorite (NaOCl) solutions. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize sodium hypochlorite in their work. This guide delves into the critical parameters influencing the stability, activity, and analytical determination of these solutions.

Core Physicochemical Properties

Sodium hypochlorite solutions are widely used for their bleaching, disinfecting, and oxidizing capabilities. Their efficacy and stability are dictated by a range of physicochemical properties that are often interdependent and influenced by the solution's concentration and environment.

Physical Properties

The physical characteristics of sodium hypochlorite solutions are directly related to their concentration. As the concentration of NaOCl increases, so do the density, viscosity, and electrical conductivity of the solution.[1] Surface tension, however, does not show significant variation with concentration and remains close to that of water.[1]

Table 1: Physical Properties of Sodium Hypochlorite Solutions at Various Concentrations

| Property | 0.5% NaOCl | 1.0% NaOCl | 2.5% NaOCl | 5.0% NaOCl | 14% NaOCl |

| Density (g/mL at 20°C) | ~1.01 | ~1.02 | ~1.04 | 1.093[2] | 1.21[2] |

| Viscosity | Low | Low | High | High | - |

| Wetting Capacity | Lower | Statistically similar to 2.5% | Statistically similar to 1.0% | Highest | - |

| Conductivity | Increases with concentration | Increases with concentration | Increases with concentration | Increases with concentration | - |

| Appearance | Colorless to slightly yellow/greenish liquid[2][3][4][5] | ||||

| Odor | Chlorine-like and sweetish[3] |

Note: Qualitative descriptions of viscosity and wetting capacity are based on comparative studies.[1]

Chemical Properties

The chemical behavior of sodium hypochlorite in solution is governed by complex equilibria. The solution is alkaline, with the pH increasing with higher concentrations of NaOCl due to the presence of sodium hydroxide (B78521) (NaOH) from its synthesis.[1][2] The hypochlorite ion (OCl⁻) is a weak base and establishes an equilibrium with hypochlorous acid (HOCl), the primary disinfecting species.[2]

Table 2: Chemical Properties and Stability Factors of Sodium Hypochlorite Solutions

| Property | Value/Description |

| Chemical Formula | NaOCl[2][5] |

| Molar Mass | 74.442 g/mol [2] |

| pKa (of HOCl) | 7.5185[2] |

| pH of Solutions | Typically 11 or higher, alkaline[2][6] |

| Primary Decomposition Pathways | Formation of sodium chlorate (B79027) and sodium chloride; Decomposition to oxygen and sodium chloride.[2][7] |

| Factors Promoting Decomposition | Heat, UV light, low pH (<11), high concentration, presence of metal ions (e.g., copper, nickel, cobalt).[7][8][9] |

| Optimal pH for Stability | 11-12[2] |

Stability and Decomposition

Sodium hypochlorite solutions are inherently unstable and decompose over time.[8] The rate of decomposition is influenced by several factors, making proper storage and handling crucial for maintaining the solution's efficacy.

The two primary decomposition pathways are:

-

Decomposition to Chlorate: This is the faster pathway, especially at higher temperatures, leading to the formation of sodium chlorate (NaClO₃) and sodium chloride (NaCl).[2][7]

-

3 NaOCl(aq) → 2 NaCl(aq) + NaClO₃(aq)[2]

-

-

Decomposition to Oxygen: This is a slower pathway that results in the formation of oxygen gas and sodium chloride.[2]

-

2 NaOCl(aq) → 2 NaCl(aq) + O₂(g)[2]

-

Factors that accelerate decomposition include:

-

Concentration: Higher concentrations of sodium hypochlorite decompose more rapidly.[7][8] Solutions with less than 7.5% available chlorine are the most stable.[8]

-

Temperature: The decomposition rate increases significantly with a rise in temperature. For every 10°C increase, the decomposition rate can increase by a factor of 3.5.[7]

-

Light: Exposure to UV light accelerates decomposition.[7] Solutions should be stored in opaque or dark containers.[8][9]

-

pH: Solutions are most stable at a pH between 11 and 12.[2] A lower pH shifts the equilibrium towards the less stable hypochlorous acid and can lead to the release of chlorine gas, especially at pH < 2.[2]

-

Metal Ions: The presence of transition metal ions such as copper, nickel, and cobalt can catalyze the decomposition process.[9]

The following diagram illustrates the key factors influencing the decomposition of sodium hypochlorite.

Caption: Factors accelerating the decomposition of sodium hypochlorite solutions.

Chemical Equilibria in Solution

The disinfecting and oxidizing properties of sodium hypochlorite solutions are primarily attributed to the presence of hypochlorous acid (HOCl) in equilibrium with the hypochlorite ion (OCl⁻). The position of this equilibrium is highly dependent on the pH of the solution.

OCl⁻ + H₂O ⇌ HOCl + OH⁻[2]

At a pH below 7.4, the equilibrium shifts towards the formation of HOCl. At a pH greater than 7.4, the hypochlorite ion (OCl⁻) is the predominant species.[2] While solutions are more stable at a higher pH, a lower pH (around 4) maximizes the concentration of the more potent antimicrobial agent, HOCl.[2] However, at a pH below 2, the solution becomes highly unstable and releases toxic chlorine gas.[2]

The following diagram illustrates the pH-dependent equilibrium of chlorine species in solution.

Caption: Predominant chlorine species at different pH levels.

Experimental Protocols

Accurate determination of sodium hypochlorite concentration is essential for both quality control and experimental reproducibility. The most common method is iodometric titration.

Determination of Sodium Hypochlorite Concentration by Iodometric Titration

This method involves the reaction of hypochlorite with an excess of iodide in an acidic solution to liberate iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using starch as an indicator.

Principle Reactions:

-

NaOCl(aq) + 2 KI(aq) + 2 HCl(aq) → I₂(aq) + NaCl(aq) + 2 KCl(aq) + H₂O(l)

-

I₂(aq) + 2 Na₂S₂O₃(aq) → 2 NaI(aq) + Na₂S₄O₆(aq)

Materials and Reagents:

-

Commercial bleach solution (or sodium hypochlorite solution of unknown concentration)

-

Potassium iodide (KI), 10% solution

-

Hydrochloric acid (HCl), 2 M solution

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

-

Starch indicator solution (1%)

-

Deionized water

-

Volumetric flasks (250 mL)

-

Volumetric pipette (25.00 mL)

-

Buret (50.00 mL)

-

Erlenmeyer flasks (250 mL or 300 mL)

-

Graduated cylinders

Procedure:

-

Sample Preparation (Dilution):

-

Titration Setup:

-

Rinse the buret with a small amount of the standardized sodium thiosulfate solution and then fill it. Record the initial buret reading to the nearest 0.02 mL.[10]

-

Using a clean 25.00 mL volumetric pipette, transfer 25.00 mL of the diluted bleach solution into a 300 mL Erlenmeyer flask.[10]

-

Add approximately 15 mL of deionized water to the flask.[10]

-

Add about 20 mL of 10% potassium iodide solution to the flask.[10]

-

Carefully add 2 M hydrochloric acid to acidify the solution (the solution should turn dark brown as iodine is liberated).[10]

-

-

Titration:

-

Begin titrating with the sodium thiosulfate solution. Swirl the flask continuously.

-

Continue titrating until the dark brown color of the solution fades to a pale yellow.[11]

-

Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.[11]

-

Continue the titration dropwise, with constant swirling, until the blue-black color disappears and the solution becomes colorless. This is the endpoint.[11]

-

Record the final buret reading.

-

-

Calculations:

-

Calculate the volume of sodium thiosulfate solution used.

-

Determine the moles of sodium thiosulfate used.

-

Using the stoichiometry of the reactions (2 moles of S₂O₃²⁻ react with 1 mole of I₂, which is produced from 1 mole of OCl⁻), calculate the moles of NaOCl in the diluted sample.

-

Calculate the molarity of the diluted bleach solution.

-

Account for the initial dilution to find the concentration of the original bleach solution.

-

The following diagram outlines the workflow for the iodometric titration of sodium hypochlorite.

Caption: Experimental workflow for determining NaOCl concentration via titration.

Conclusion

A thorough understanding of the physicochemical properties of sodium hypochlorite solutions is paramount for their effective and safe use in research, disinfection, and industrial applications. The concentration, pH, temperature, and presence of impurities all play a critical role in the stability and reactivity of these solutions. The experimental protocols outlined in this guide provide a reliable framework for the accurate determination of sodium hypochlorite concentration, ensuring consistency and validity in experimental and developmental work. Adherence to proper storage and handling procedures will maximize the shelf-life and performance of sodium hypochlorite solutions.

References

- 1. Physico-chemical properties of hypochlorite solutions [forp.usp.br]

- 2. Sodium hypochlorite - Wikipedia [en.wikipedia.org]

- 3. Sodium Hypochlorite (NaClO) - Structure, Preparation and Uses [turito.com]

- 4. Sodium hypochlorite | 7681-52-9 [chemicalbook.com]

- 5. Sodium Hypochlorite: Formula, Uses, Properties & Safety [vedantu.com]

- 6. proprep.com [proprep.com]

- 7. hillbrothers.com [hillbrothers.com]

- 8. solenis.com [solenis.com]

- 9. forceflowscales.com [forceflowscales.com]

- 10. kbcc.cuny.edu [kbcc.cuny.edu]

- 11. mccscience.yolasite.com [mccscience.yolasite.com]

The Reaction Kinetics of Hypochlorite in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reaction kinetics of hypochlorite in aqueous solutions. Hypochlorite, a potent oxidizing and disinfecting agent, is central to numerous applications, from water treatment to pharmaceutical manufacturing. Understanding its stability, decomposition pathways, and reactivity with various substrates is critical for optimizing its use, ensuring product stability, and predicting potential interactions. This document details the fundamental chemistry, kinetic parameters, influencing factors, and standard experimental methodologies for studying hypochlorite reactions.

Chapter 1: Fundamentals of Hypochlorite Chemistry in Aqueous Solutions

When sodium hypochlorite (NaOCl) or other hypochlorite salts are dissolved in water, a critical equilibrium is established between hypochlorous acid (HOCl) and the hypochlorite ion (OCl⁻).[1][2] This equilibrium is governed by the pH of the solution.

The Hypochlorite-Hypochlorous Acid Equilibrium:

The dissolution and subsequent hydrolysis can be represented as:

The relative distribution of HOCl and OCl⁻ is pH-dependent. At 25°C, hypochlorous acid is the predominant species at pH values below 7.5, while the hypochlorite ion dominates at pH values above 7.5.[1] This is a crucial aspect of hypochlorite chemistry, as HOCl is generally a stronger and more effective oxidant and disinfectant than OCl⁻.[1][2] Consequently, the overall reactivity and kinetics of hypochlorite solutions are highly sensitive to pH.[3]

Chapter 2: Decomposition Kinetics of Hypochlorite

Hypochlorite solutions are inherently unstable and decompose over time through two primary pathways, especially in concentrated solutions and at elevated temperatures.[4][5][6]

Primary Decomposition Pathways:

-

Formation of Chlorate (B79027): This is the main thermal decomposition route, where hypochlorite disproportionates to form chloride and chlorate.[4][6] The overall reaction is: 3 NaOCl → 2 NaCl + NaClO₃[4][7] This reaction is understood to proceed via a slow bimolecular reaction to form chlorite (B76162) (ClO₂⁻) as an intermediate, which then reacts more rapidly with additional hypochlorite.[8][9]

-

Formation of Oxygen: A competing pathway involves the decomposition to chloride and oxygen.[6] This reaction is significantly catalyzed by transition metal ions like copper, nickel, and cobalt.[4][10] 2 NaOCl → 2 NaCl + O₂

The decomposition to chlorate is generally favored, accounting for approximately 90% of the decomposition due to age and temperature.[4]

Factors Influencing Decomposition Rates:

The stability of hypochlorite solutions is a multifactorial issue. Several parameters can accelerate the rate of decomposition, leading to a loss of efficacy and the formation of byproducts like chlorate.[1][4][10][11]

-

Temperature: Temperature has a significant effect on decomposition.[8] An increase in temperature accelerates the degradation rate exponentially.[11] For every 10°C increase, the decomposition rate increases by a factor of approximately 3.5.[10][12] Storing solutions at cooler temperatures (e.g., 15°C) greatly reduces decomposition.[10]

-

pH: The pH of the solution is a critical stability factor. The maximum rate of decomposition to chlorate occurs around neutral pH (pH 6-7).[9][13][14] Hypochlorite solutions are most stable at a high pH, typically between 11 and 13.[4][15] Lowering the pH increases the concentration of the less stable HOCl, accelerating decomposition.[14]

-

Concentration: The rate of decomposition increases with higher hypochlorite concentrations.[4][11] Weaker solutions are therefore more stable over time.[4] Commercially available solutions stronger than 15% are uncommon due to their very short shelf life.[11]

-

Ionic Strength: There is strong evidence that the decomposition rate is influenced by the ionic strength of the solution.[16] The rate of reaction towards chlorate increases with increasing ionic strength.[13]

-

Light: Exposure to light, particularly UV radiation, accelerates the decomposition of hypochlorite solutions.[4][17]

-

Catalytic Impurities: The presence of trace amounts of transition metal ions, such as copper (Cu), iron (Fe), nickel (Ni), and cobalt (Co), can powerfully catalyze the decomposition of hypochlorite, primarily favoring the oxygen-producing pathway.[4][10][12]

Chapter 3: Reaction Kinetics with Other Chemical Species

In applied settings, hypochlorite reacts with a wide array of inorganic and organic compounds. The kinetics of these reactions are highly variable and depend on the substrate's structure and the reaction conditions (primarily pH).

Reactions with Inorganic Compounds:

Hypochlorous acid (HOCl) is the major reactive species for most micropollutants.[18][19] It undergoes fast reactions with several inorganic compounds, with second-order rate constants often in the range of 10³ to 10⁹ M⁻¹s⁻¹.[18][19] Examples include:

-

Ammonia

-

Halides (Bromide and Iodide)

-

Sulfite (SO₃²⁻)

-

Cyanide (CN⁻)

-

Nitrite (NO₂⁻)

-

Arsenite (As(III))

-

Ferrous Iron (Fe(II))

The reactivity typically results from an initial electrophilic attack by HOCl on the inorganic substrate.[18][19]

Reactions with Organic Compounds:

The second-order rate constants for reactions between hypochlorite and organic compounds span over 10 orders of magnitude (<0.1 to 10⁹ M⁻¹s⁻¹).[18][19] The reaction pathways include oxidation, addition, and electrophilic substitution, though from a kinetic standpoint, electrophilic attack is usually the most significant.[18] Reactivity is often limited to specific functional groups, primarily:

-

Amines

-

Reduced sulfur moieties

-

Activated aromatic systems (e.g., phenols)

For example, when hypochlorite reacts with organic tissue or microorganisms, it can engage in a chloramination reaction with protein amino groups to form chloramines, which interfere with cell metabolism.[20] It can also neutralize amino acids and degrade lipids and fatty acids via a saponification reaction.[20]

Chapter 4: Quantitative Kinetic Data

The following tables summarize key quantitative data for the reaction kinetics of hypochlorite in aqueous solutions.

Table 1: Kinetic Parameters for Hypochlorite Decomposition

| Reaction / Condition | Order | Rate Law | Rate Constant (k) | Notes | Reference |

|---|---|---|---|---|---|

| Sodium Hypochlorite Decomposition | 2nd | Rate = k[OCl⁻]² | log k₂ = 0.149μ + log[2.083 × 10¹⁰T * exp(−1.018 × 10⁵/RT)] | Equation describes effect of ionic strength (μ) and temperature (T). k₂ in M⁻¹s⁻¹. | [21][22] |

| Calcium Hypochlorite Decomposition | 2nd | Rate = k[Ca(OCl)₂] | k is an order of magnitude higher than for NaOCl under similar conditions. | The decomposition is second-order with respect to hypochlorite. | [16][23][24] |

| Decomposition to Chlorate | 2nd | Rate = k[HOCl]²[OCl⁻] | - | Rate is maximized at pH ~6.5. | [6] |

| Decomposition to Oxygen | 2nd | Rate = k[OCl⁻]² | - | Rate is proportional to [OCl⁻]² above pH 11. |[6] |

Table 2: Activation Energies for Hypochlorite Reactions

| Reaction | Activation Energy (Ea) / Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) | Notes | Reference |

|---|---|---|---|---|

| Calcium Hypochlorite Decomposition | 96.8 kJ/mol | - | Pre-exponential factor of 6.67 x 10¹⁰ L/mol·s. | [16] |

| Sodium Hypochlorite Decomposition | 102 - 104 kJ/mol | - | Values determined by different studies. | [16] |

| Oxidation of ClO₂ by OCl⁻ | ΔH‡ = 66.5 ± 0.9 kJ/mol | ΔS‡ = -22.3 ± 2.9 J/(mol·K) | Reaction is first order in both reactants. | [25] |

| Decomposition to Chlorate (Step 1) | 24.8 kcal/mol (~103.8 kJ/mol) | - | Rate-limiting step (formation of chlorite). | [8] |

| Decomposition to Chlorate (Step 2) | 20.8 kcal/mol (~87.0 kJ/mol) | - | Faster reaction of chlorite with hypochlorite. |[8] |

Table 3: Second-Order Rate Constants (k) for Reactions with Various Substrates

| Substrate Class | Reactant Species | Range of Rate Constants (M⁻¹s⁻¹) | Notes | Reference |

|---|---|---|---|---|

| Inorganic Compounds (Ammonia, Br⁻, I⁻, NO₂⁻, etc.) | HOCl | 10³ - 10⁹ | Generally fast reactions via electrophilic attack. | [18][19] |

| Organic Compounds | HOCl / OCl⁻ | <0.1 - 10⁹ | Highly variable depending on the functional group. | [18][19] |

| **Chlorine Dioxide (ClO₂) ** | OCl⁻ | 0.91 ± 0.02 | At 298 K, μ = 1.0 M. | [25] |

| Trace Organic Contaminants | Cl• | 3.10 x 10⁹ - 4.08 x 10¹⁰ | Cl• is a highly reactive radical formed from hypochlorite photolysis. | [26][27] |

| Trace Organic Contaminants | Cl₂•⁻ | <1 x 10⁶ - 2.78 x 10⁹ | Cl₂•⁻ is a related, less reactive radical species. |[26] |

Chapter 5: Experimental Methodologies

Studying the kinetics of hypochlorite reactions requires precise and reliable methods for monitoring reactant concentrations over time. Spectrophotometry is a common and effective technique.

Protocol 1: Spectrophotometric Monitoring of Hypochlorite Reaction via Dye Decolorization

This method leverages the bleaching property of hypochlorite to monitor reaction kinetics by observing the disappearance of a colored substance.

Objective: To determine the rate law and rate constant for the reaction between a food colorant (e.g., FD&C Blue #1) and sodium hypochlorite.[28][29]

Materials:

-

Spectrophotometer (e.g., Spectronic 20 or equivalent)[29]

-

Cuvettes

-

Stock solution of blue food dye of known concentration

-

Sodium hypochlorite (bleach) solution of known concentration

-

Beakers, pipettes, stopwatch

Procedure:

-

Wavelength Determination: Determine the wavelength of maximum absorbance (λ_max) for the blue dye solution using the spectrophotometer. For FD&C Blue #1, this is typically around 630-632 nm.[28][29]

-

Blank Preparation: Prepare a blank cuvette containing deionized water to calibrate the spectrophotometer.[28]

-

Reaction Mixture Preparation: In a beaker, mix a known volume of the stock dye solution with a known volume of deionized water. Record the initial temperature.[28]

-

Initiation of Reaction: Quickly add a known volume of the hypochlorite solution to the beaker, start the stopwatch immediately, and mix thoroughly.[28][29]

-

Data Collection: Transfer the reacting solution to a cuvette and place it in the spectrophotometer. Record the absorbance at λ_max at regular time intervals (e.g., every 5 seconds) for a set duration (e.g., 800 seconds).[28]

-

Data Analysis:

-

Convert absorbance readings to dye concentration using the Beer-Lambert Law (A = εbc). The concentration of dye is directly proportional to absorbance.

-

To determine the order of the reaction with respect to the dye, plot the following three graphs:

-

Concentration vs. Time (for zero-order)

-

ln(Concentration) vs. Time (for first-order)

-

1/Concentration vs. Time (for second-order)

-

-

The plot that yields a straight line indicates the order of the reaction with respect to the dye.[28] The reaction is often found to be first-order in dye.[29]

-

-

Determining Order in Hypochlorite: Repeat the experiment using a different initial concentration of hypochlorite (e.g., half the original concentration) while keeping the dye concentration constant. By comparing the initial rates of the two experiments, the reaction order with respect to hypochlorite can be determined. The reaction is often found to be first-order in hypochlorite.[29]

-

Rate Constant Calculation: Once the orders (m and n) are known, the rate constant (k) can be calculated from the rate law: Rate = k[dye]ᵐ[hypochlorite]ⁿ using the slope of the linear integrated rate plot.[28]

References

- 1. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 2. hydroinstruments.com [hydroinstruments.com]

- 3. What is the mechanism of Sodium Hypochlorite? [synapse.patsnap.com]

- 4. forceflowscales.com [forceflowscales.com]

- 5. Hypochlorite Salts - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Sodium hypochlorite - Wikipedia [en.wikipedia.org]

- 7. Sodium hypochlorite - Sciencemadness Wiki [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the mechanism of hypochlorous acid decomposition in aqueous solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Sodium Hypochlorite (Bleach) Frequently Asked Questions [powellsolutions.com]

- 11. solenis.com [solenis.com]

- 12. Calculating Sodium Hypochlorite Decomposition | Powell [powellsolutions.com]

- 13. diva-portal.org [diva-portal.org]

- 14. Boosting hypochlorite’s disinfection power through pH modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of pH and Chlorine Content of a Novel Herbal Sodium Hypochlorite for Root Canal Disinfection: An Experimental In vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. preprints.org [preprints.org]

- 18. Reactions of chlorine with inorganic and organic compounds during water treatment-Kinetics and mechanisms: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. Collection - Hypochlorite Ion Decomposition:â Effects of Temperature, Ionic Strength, and Chloride Ion - Inorganic Chemistry - Figshare [acs.figshare.com]

- 22. Hypochlorite Ion Decomposition: Effects of Temperature, Ionic Strength, and Chloride Ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Rate constants of chlorine atom reactions with organic molecules in aqueous solutions, an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Hypochlorite Decomposition in Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypochlorite (OCl⁻), the active ingredient in bleach, is a powerful oxidizing agent widely used for disinfection and sanitation. However, its inherent instability in aqueous solutions leads to decomposition, reducing its efficacy and potentially forming undesirable byproducts. A thorough understanding of the mechanisms governing hypochlorite decomposition is crucial for optimizing its use, ensuring stability in formulations, and minimizing the formation of regulated disinfection byproducts such as chlorate (B79027) (ClO₃⁻). This technical guide provides a comprehensive overview of the core mechanisms of hypochlorite decomposition in water, detailing the key influencing factors, reaction kinetics, and established experimental protocols for its study.

Core Mechanisms of Hypochlorite Decomposition

Hypochlorite decomposition in aqueous solution primarily proceeds via two pathways: a slower pathway leading to the formation of oxygen and a faster, more dominant pathway resulting in the formation of chlorate.[1] The prevalence of each pathway is highly dependent on several factors, including pH, temperature, ionic strength, and the presence of catalysts.[2][3]

Decomposition to Chlorate and Chloride

The primary and generally faster route of hypochlorite decomposition is its disproportionation to chloride (Cl⁻) and chlorate (ClO₃⁻).[1] This pathway is a second-order reaction with respect to the hypochlorite concentration.[4][5] The overall stoichiometry of this reaction is:

3NaOCl(aq) → 2NaCl(aq) + NaClO₃(aq) [6]

This reaction is understood to occur in a two-step mechanism involving the formation of chlorite (B76162) (ClO₂⁻) as an intermediate.[5]

-

Slow Step: 2OCl⁻ → ClO₂⁻ + Cl⁻

-

Fast Step: ClO₂⁻ + OCl⁻ → ClO₃⁻ + Cl⁻

The first step, the formation of chlorite, is the rate-determining step.[4]

Decomposition to Oxygen and Chloride

A secondary, typically slower decomposition pathway results in the formation of oxygen gas and chloride ions.[1] This reaction is generally considered to be a minor contributor to overall hypochlorite loss in the absence of specific catalysts.[7] The overall reaction is:

2NaOCl(aq) → 2NaCl(aq) + O₂(g) [6]

This pathway is significantly accelerated by the presence of transition metal ions.[2][7]

Factors Influencing Hypochlorite Decomposition

pH

The pH of the aqueous solution is a critical factor determining the stability of hypochlorite and the dominant decomposition pathway. Hypochlorite exists in equilibrium with hypochlorous acid (HOCl):

HOCl(aq) ⇌ H⁺(aq) + OCl⁻(aq)

The pKa for this equilibrium is approximately 7.5. At pH values below 7.5, the more reactive and less stable hypochlorous acid is the predominant species. The rate of decomposition to chlorate is maximized at a pH of around 7, where the ratio of HOCl to OCl⁻ is 2:1.[8] In strongly alkaline conditions (pH > 11), the hypochlorite ion (OCl⁻) is the dominant species, and the decomposition rate is significantly slower.[1]

Temperature

Temperature has a profound effect on the rate of hypochlorite decomposition. An increase in temperature significantly accelerates the decomposition process, primarily favoring the formation of chlorate.[2][3] For every 10°C increase in temperature, the rate of decomposition can increase by a factor of approximately 3.5.[2]

Ionic Strength

The ionic strength of the solution, which is a measure of the total concentration of ions, also influences the rate of decomposition. An increase in ionic strength generally leads to an increased rate of decomposition to both chlorate and oxygen.[3][5]

Metal Ion Catalysis

Transition metal ions, such as copper, nickel, cobalt, and iron, can act as powerful catalysts for the decomposition of hypochlorite, particularly for the pathway that produces oxygen.[2][3] The presence of even trace amounts of these metals can significantly increase the rate of oxygen evolution.[7]

Quantitative Data on Hypochlorite Decomposition

The following tables summarize key quantitative data related to the kinetics of hypochlorite decomposition.

Table 1: Activation Energies for Hypochlorite Decomposition

| Compound | Decomposition Pathway | Activation Energy (Ea) | Reference |

| Sodium Hypochlorite | to Chlorate | 104 kJ/mol | [2] |

| Sodium Hypochlorite | to Chlorate | 102 kJ/mol | [2] |

| Calcium Hypochlorite | to Chlorate | 96.8 kJ/mol | [2][4] |

| Sodium Hypochlorite | Oxidation of Nitrite | 56-61 kJ/mol | [9] |

| Reactive Blue Dye | with Sodium Hypochlorite | 76.6 kJ/mol | [10] |

Table 2: Rate Constants for Hypochlorite Decomposition

| Reaction | Conditions | Rate Constant (k) | Reference |

| Ca(OCl)₂ Decomposition | 2nd Order | 6.67 x 10¹⁰ L/mol·s (Pre-exponential factor) | [4] |

| Oxidation of ClO₂ by OCl⁻ | T = 298 K, μ = 1.0 M NaClO₄ | 0.91 ± 0.02 M⁻¹s⁻¹ | [11] |

| Uncatalyzed Decomposition | 3rd Order (r_i=k_i[HOCl]²[OCl⁻]) | k_O₂ = 0.046 M⁻²s⁻¹ | [8] |

Experimental Protocols

Measurement of Hypochlorite Concentration

1. Iodometric Titration

This is a classic and widely used method for determining the concentration of hypochlorite.

-

Principle: Hypochlorite ions react with an excess of potassium iodide (KI) in an acidic solution to liberate iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears.[12][13][14][15]

-

Procedure:

-

An excess of potassium iodide solution and an acid (e.g., hydrochloric acid or sulfuric acid) are added to the diluted bleach solution.[12][16]

-

The liberated iodine is immediately titrated with a standard solution of sodium thiosulfate.[16]

-

As the endpoint approaches (the solution turns pale yellow), a few drops of starch indicator are added, turning the solution dark blue.[12]

-

The titration is continued dropwise until the blue color disappears.[12]

-

The concentration of hypochlorite is calculated from the volume of sodium thiosulfate used.[12]

2. UV-Vis Spectrophotometry

This method provides a rapid and non-destructive way to measure hypochlorite concentration.

-

Principle: Hypochlorite (OCl⁻) and hypochlorous acid (HOCl) have distinct absorbance maxima in the UV region of the electromagnetic spectrum. The hypochlorite ion has an absorbance maximum at approximately 292 nm, while hypochlorous acid has a maximum at around 235 nm.[17] By measuring the absorbance at these wavelengths, the concentration of each species can be determined using the Beer-Lambert law.[17][18]

-

Procedure:

Measurement of Decomposition Products

1. Ion Chromatography for Chlorate and Chloride

Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic species.

-

Principle: A liquid sample is injected into an ion chromatograph, where it passes through an ion-exchange column. The different anions (Cl⁻, ClO₂⁻, ClO₃⁻) are separated based on their affinity for the stationary phase of the column. A conductivity detector is typically used for quantification.[19][20][21][22][23]

-

Procedure:

-

The ion chromatograph is calibrated using standard solutions of chloride, chlorite, and chlorate.[19]

-

The sample containing the decomposition products is filtered and injected into the IC system.

-

The separated ions are detected, and their concentrations are determined by comparing their peak areas to the calibration curves.[19]

-

2. Gas Chromatography for Oxygen

Gas chromatography (GC) can be used to measure the amount of oxygen produced during decomposition.

-

Principle: A sample of the gas evolved from the decomposition reaction is injected into a gas chromatograph. The components of the gas are separated as they pass through a column, and a thermal conductivity detector (TCD) or a mass spectrometer (MS) can be used to detect and quantify the oxygen.

-

Procedure:

-

The decomposition reaction is carried out in a sealed vessel with a headspace.

-

A sample of the headspace gas is withdrawn using a gas-tight syringe and injected into the GC.

-

The amount of oxygen is quantified by comparing the peak area to a calibration curve prepared with known amounts of oxygen.

-

Visualizations

Caption: Primary decomposition pathways of hypochlorite in water.

Caption: General experimental workflow for studying hypochlorite decomposition.

Caption: Key factors influencing the rate and pathways of hypochlorite decomposition.

References

- 1. quora.com [quora.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Sodium hypochlorite - Wikipedia [en.wikipedia.org]

- 7. powellsolutions.com [powellsolutions.com]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. kbcc.cuny.edu [kbcc.cuny.edu]

- 13. staff.univ-batna2.dz [staff.univ-batna2.dz]

- 14. michigan.gov [michigan.gov]

- 15. Redox Titration of Hypochlorite in Bleach Chemistry Tutorial [ausetute.com.au]

- 16. seniorchem.com [seniorchem.com]

- 17. cliniseptplus.com [cliniseptplus.com]

- 18. Quantification of Sodium Hypochlorite in Disinfectants | PerkinElmer [perkinelmer.com]

- 19. separationmethods.com [separationmethods.com]

- 20. GT Digital Repository [repository.gatech.edu]

- 21. standingcommitteeofanalysts.co.uk [standingcommitteeofanalysts.co.uk]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of High-Purity Sodium Hypochlorite for Laboratory Applications

Abstract: Sodium hypochlorite (NaOCl) is a powerful oxidizing and disinfecting agent with broad applications in research and development. However, commercial-grade solutions often contain significant impurities, such as sodium chloride, sodium chlorate (B79027), and metal catalysts, which can interfere with sensitive experimental protocols. This technical guide provides an in-depth overview of methodologies for synthesizing high-purity sodium hypochlorite suitable for laboratory and pharmaceutical use. It details key synthesis routes, including the chlorination of soda, reaction of hypochlorous acid with sodium hydroxide (B78521), and electrochemical methods. Furthermore, this document provides detailed experimental protocols, summarizes critical data in tabular format, and outlines the primary pathways of decomposition and stabilization strategies.

Introduction to High-Purity Sodium Hypochlorite

Sodium hypochlorite is the sodium salt of hypochlorous acid, with the chemical formula NaOCl.[1] While commonly known as the active ingredient in household bleach, its utility in a laboratory setting is contingent on its purity. Commercial production methods, such as passing chlorine gas into a cold dilute sodium hydroxide solution, inherently produce sodium chloride (NaCl) as a major by-product.[1][2] The presence of NaCl, along with potential metal ion contaminants and decomposition products like sodium chlorate (NaClO₃), can be detrimental in research applications by introducing confounding variables or poisoning catalysts.

The synthesis of high-purity NaOCl focuses on minimizing these impurities from the outset or removing them through purification steps. The inherent instability of NaOCl presents a significant challenge; it readily decomposes via two primary pathways, a process accelerated by heat, light, low pH, and the presence of metal ions.[1][3][4][5] Therefore, controlled reaction conditions and proper storage are paramount for maintaining the integrity of the final product.

Synthesis Methodologies for High-Purity Sodium Hypochlorite

Three primary methods are considered for the laboratory-scale synthesis of high-purity sodium hypochlorite. The choice of method depends on the required purity level, available starting materials, and equipment.

2.1. Chlorination of Sodium Hydroxide This is the most common industrial method, adapted for laboratory use. It involves the disproportionation of chlorine gas bubbled through a cooled sodium hydroxide solution.[1][2]

-

Reaction: 2NaOH + Cl₂ → NaOCl + NaCl + H₂O[6]

-

Purity Considerations: This method always co-produces sodium chloride, which can be difficult to remove completely.[1] To maximize purity, cooling the reaction vessel to below 40°C (ideally 0-15°C) is critical to prevent the formation of sodium chlorate.[1][2][7] Subsequent purification via crystallization is necessary to separate the NaOCl from the NaCl by-product.

2.2. Reaction of Hypochlorous Acid with Sodium Hydroxide This method offers a direct route to high-purity sodium hypochlorite by avoiding the initial formation of sodium chloride. It involves neutralizing a chloride-free solution of hypochlorous acid (HClO) with a concentrated solution of sodium hydroxide.[1]

-

Reaction: HClO + NaOH → NaOCl + H₂O

-

Purity Considerations: This is a superior method for achieving high purity. According to a 1966 patent, this process can be used to produce stable, solid sodium hypochlorite dihydrate (NaOCl·2H₂O) by carefully excluding chloride ions, which are known to catalyze decomposition.[1]

2.3. Electrochemical Synthesis Electrochemical methods provide a modern, highly controllable route to produce high-purity NaOCl solution from simple, accessible raw materials like brine (a salt solution).[7][8]

-

Principle: An electric current is passed through a sodium chloride solution in an electrolytic cell. Chlorine is generated at the anode and sodium hydroxide at the cathode; these then react to form sodium hypochlorite.[7][9]

-

Purity Considerations: This method can yield a product of very high purity, as the reaction conditions can be precisely controlled to minimize side reactions.[7][8] The use of ion-exchange membranes can further enhance purity by separating the anolyte and catholyte compartments, preventing unwanted ion migration.[7][10]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key characteristics of the primary synthesis methods for high-purity sodium hypochlorite.

| Method | Core Principle | Primary By-products | Potential Purity | Key Considerations |

| Chlorination of NaOH | Disproportionation of chlorine in a caustic solution.[1] | Sodium Chloride (NaCl), Sodium Chlorate (NaClO₃) at high temperatures.[1][2] | Moderate to High (requires purification) | Requires stringent temperature control (<15°C) and a chlorine gas source.[2][7] |

| HClO + NaOH Reaction | Neutralization of chloride-free hypochlorous acid with sodium hydroxide.[1] | Minimal, primarily trace unreacted precursors. | Very High | Requires a source of pure, chloride-free hypochlorous acid.[1] |

| Electrochemical Synthesis | Electrolysis of a brine solution to generate reactive species in situ.[7][8] | Sodium Chloride (unreacted), Hydrogen gas. | High to Very High | Requires specialized electrolytic cell; efficiency depends on electrode materials and cell design.[7][8] |

Experimental Protocols

4.1. Protocol 1: Synthesis of High-Purity NaOCl·2H₂O via Hypochlorous Acid

This protocol is based on the principles described in a 1966 patent for producing a stable, solid form of sodium hypochlorite.[1]

Materials:

-

Chloride-free hypochlorous acid (HClO) solution (e.g., 118 g/L)

-

Concentrated sodium hydroxide (NaOH) solution (e.g., 40g in 100mL water)

-

Stir plate and magnetic stir bar

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum evaporator

-

Vacuum desiccator

Procedure:

-

Prepare a concentrated solution of NaOH and cool it to 0°C in an ice bath with constant stirring.

-

Slowly add the chloride-free HClO solution to the cold NaOH solution. The rate of addition should be controlled to maintain the reaction temperature at or near 0°C.

-

During the addition, some sodium chloride may precipitate if trace chlorides are present. If a precipitate forms, remove it by filtration.

-

Transfer the resulting solution to a vacuum evaporator.

-

Evaporate the solution under vacuum (1-2 mmHg) at a temperature of 40-50°C until crystals of sodium hypochlorite dihydrate (NaOCl·2H₂O) form.[1]

-

Collect the crystals by filtration.

-

Dry the crystals under vacuum to yield a free-flowing, high-purity crystalline powder.

4.2. Protocol 2: Purity Analysis by Iodometric Titration

This is the standard method for determining the concentration of available chlorine in a sodium hypochlorite solution.[11][12][13][14]

Materials:

-

Sodium hypochlorite sample

-

Potassium iodide (KI), 10% solution

-

Acetic acid, 10% solution (or other suitable acid)

-

Standardized 0.1 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Starch indicator solution, 0.5%

-

Erlenmeyer flask, burette, pipettes

-

Distilled water

Procedure:

-

Accurately pipette a known volume of the sodium hypochlorite sample into a 500 mL Erlenmeyer flask. Dilute with approximately 50 mL of distilled water.

-

Add 10 mL of 10% KI solution and 10 mL of 10% acetic acid to the flask.[12] Swirl to mix. The solution will turn a dark brown color due to the liberation of iodine.

-

ClO⁻ + 2I⁻ + 2H⁺ → I₂ + Cl⁻ + H₂O

-

-

Immediately titrate the liberated iodine with the standardized 0.1 N Na₂S₂O₃ solution until the solution becomes a pale yellow.

-

Add 1-2 mL of starch indicator solution. The solution will turn a deep blue/black color.

-

Continue the titration dropwise with Na₂S₂O₃, swirling constantly, until the blue color completely disappears. This is the endpoint.

-

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

-

Record the volume of Na₂S₂O₃ consumed.

-

Calculate the concentration of sodium hypochlorite. Each mL of 0.1 M sodium thiosulfate is equivalent to 0.003546 g of available chlorine.[13]

Stability and Storage

The stability of sodium hypochlorite is critical for its effective use in the lab. Decomposition not only reduces its potency but also introduces impurities.

Table 2: Factors Affecting Sodium Hypochlorite Stability

| Factor | Effect on Stability | Recommended Condition for Lab Use |

| Concentration | Higher concentrations decompose more rapidly.[3][4] | Prepare solutions at the lowest effective concentration for the application. |

| Temperature | Decomposition rate increases with temperature; heat favors chlorate formation.[3][15] | Store solutions in a cool environment, ideally between 5-15°C.[15] |

| pH | Solutions are most stable at a high pH (11-13).[15][16] Acidity increases decomposition and release of toxic chlorine gas.[2][17] | Maintain a pH above 11 using a slight excess of NaOH.[3] |

| Light Exposure | UV light catalyzes decomposition into NaCl and oxygen.[3][15] | Store in opaque, tightly sealed containers (e.g., amber glass or HDPE).[3][15][18] |

| Metal Impurities | Ions of copper, iron, nickel, and cobalt are powerful decomposition catalysts.[3][15] | Use high-purity water (distilled or deionized) for synthesis and dilution; use inert containers. |

Mandatory Visualizations

Caption: Workflow for the synthesis of high-purity sodium hypochlorite dihydrate.

Caption: The two primary decomposition pathways for sodium hypochlorite.

Caption: Step-by-step workflow for purity analysis via iodometric titration.

References

- 1. Sodium hypochlorite - Wikipedia [en.wikipedia.org]

- 2. Sodium hypochlorite - Sciencemadness Wiki [sciencemadness.org]

- 3. forceflowscales.com [forceflowscales.com]

- 4. solenis.com [solenis.com]

- 5. labproinc.com [labproinc.com]

- 6. Amasci.net - Sodium hypochlorite synthesis [amasci.net]

- 7. Recent progress in electrochemical synthesis of hypochlorite and its future outlook - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QM00299K [pubs.rsc.org]

- 8. Recent progress in electrochemical synthesis of hypochlorite and its future outlook - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Sodium Hypochlorite (NaClO) - Structure, Preparation and Uses [turito.com]

- 10. US20070138020A1 - Electrolytic process to produce sodium hypochlorite using sodium ion conductive ceramic membranes - Google Patents [patents.google.com]

- 11. ttslaboratuvar.com [ttslaboratuvar.com]

- 12. scribd.com [scribd.com]

- 13. pharmapath.in [pharmapath.in]

- 14. michigan.gov [michigan.gov]

- 15. How To Stabilize Sodium Hypochlorite Solution?-Shine HOCl [hoclshine.com]

- 16. Stability of Free Available Chlorine Levels in Dilute Sodium Hypochlorite Solutions over a 6-Week Period - PMC [pmc.ncbi.nlm.nih.gov]

- 17. quora.com [quora.com]

- 18. Stability and bactericidal activity of chlorine solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of the Hypochlorite Ion in Aqueous Equilibrium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The hypochlorite ion (OCl⁻), the active component of bleach and a potent antimicrobial and oxidizing agent, exhibits complex stability characteristics in aqueous solutions. A thorough understanding of its equilibrium and decomposition pathways is critical for its effective application in research, disinfection, and pharmaceutical manufacturing, where its reactivity can impact product stability and safety. This technical guide provides an in-depth analysis of the factors governing hypochlorite stability, details experimental protocols for its evaluation, and presents key quantitative data to inform its handling and use.

Aqueous Equilibrium and Speciation

In aqueous solution, the hypochlorite ion exists in equilibrium with hypochlorous acid (HOCl). This equilibrium is primarily governed by the pH of the solution.[1][2]

HOCl ⇌ H⁺ + OCl⁻

The pKa for this equilibrium is approximately 7.53.[3] Consequently, at a pH below 7.53, the equilibrium favors the formation of the more reactive and less stable hypochlorous acid. Conversely, at a pH above 7.53, the more stable hypochlorite ion is the predominant species.[1][2] For optimal stability, a pH between 11 and 12 is recommended.[1]

Decomposition Pathways

The degradation of hypochlorite in aqueous solution primarily proceeds through two main pathways:

-

Formation of Chlorate (B79027) and Chloride: This is the principal decomposition route, particularly at elevated temperatures.[1][4] The overall reaction is a disproportionation where hypochlorite is simultaneously oxidized and reduced.[5] 3NaOCl → 2NaCl + NaClO₃ [4]

-

Formation of Oxygen and Chloride: This pathway is significantly influenced by the presence of catalytic metal ions and exposure to light.[1][4] 2NaOCl → 2NaCl + O₂ [4]

The formation of chlorate is generally the faster of the two decomposition pathways.[6]

Factors Influencing Stability

Several factors critically influence the rate of hypochlorite decomposition:

| Factor | Effect on Stability | Summary of Quantitative Data |

| pH | High pH (>11) significantly increases stability by favoring the hypochlorite ion over the less stable hypochlorous acid.[1][4][7] Lowering the pH accelerates decomposition. | Optimal stability is achieved at a pH between 10.5 and 11.5.[4][8] |

| Temperature | Higher temperatures dramatically accelerate decomposition, primarily favoring the formation of chlorate.[4][6] | The decomposition rate of a 12.5% sodium hypochlorite solution increases by a factor of approximately 3.5 for every 10°C rise in temperature.[6] Storing at 60°F (15.6°C) is ideal if decomposition is a concern.[6] A 1.25% solution at 25°C is predicted to lose 10% of its strength in 660 days, while at 35°C, this occurs in 171 days.[5] |

| Concentration | Higher concentrations of hypochlorite lead to a faster rate of decomposition.[4][6][7] | Solutions containing less than 7.5% available chlorine are the most stable for long-term storage (>30 days).[7] A 12.5% solution can decompose to around 10% within a week under optimal conditions.[7] |

| Catalytic Impurities | Transition metal ions, such as copper (Cu²⁺), iron (Fe³⁺), nickel (Ni²⁺), and cobalt (Co²⁺), act as powerful catalysts for the decomposition of hypochlorite to oxygen and chloride.[4][8] | Copper and iron concentrations should be kept below 0.5 ppm and 1 ppm, respectively, in the final bleach product.[4] |

| Light Exposure | Ultraviolet (UV) light accelerates the decomposition of hypochlorite.[4] | Storing solutions in opaque or amber-colored containers significantly reduces light-induced degradation.[4] Modern packaging with polyethylene (B3416737) bottles has largely mitigated this issue.[4] |

| Ionic Strength | Increased ionic strength can accelerate the rate of decomposition.[9][10] | The effect is more pronounced at higher ionic strengths (above ~0.8).[10] |

Experimental Protocols for Stability Assessment

To evaluate the stability of hypochlorite solutions, a well-defined experimental protocol is essential.

Sample Preparation and Storage

-

Solution Preparation: Prepare hypochlorite solutions of the desired concentration using deionized water. If investigating the effect of pH, adjust the pH using sodium hydroxide (B78521) or a suitable buffer system. For studies on catalytic effects, spike solutions with known concentrations of metal salts.

-

Storage Conditions: Store the prepared solutions in tightly sealed containers made of a material that does not interact with hypochlorite (e.g., amber glass, high-density polyethylene).[11] Place the containers in a temperature-controlled environment (e.g., incubator or water bath) and, if studying the effect of light, either expose them to a controlled light source or keep them in the dark.

Analytical Methodology: Iodometric Titration

Iodometric titration is a standard and reliable method for determining the concentration of available chlorine in hypochlorite solutions.[12][13][14]

Principle: The method is based on the oxidation of iodide (I⁻) to iodine (I₂) by hypochlorite in an acidic medium. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.

Reactions:

-

NaOCl + 2KI + 2HCl → I₂ + NaCl + 2KCl + H₂O

-

I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

Procedure:

-

Sample Dilution: Accurately dilute a known volume of the hypochlorite solution with deionized water to bring the concentration into a suitable range for titration.[13]

-

Reaction: In an Erlenmeyer flask, add a measured volume of the diluted sample to an excess of potassium iodide (KI) solution and acidify with a suitable acid (e.g., acetic acid or hydrochloric acid).[14][15]

-

Titration: Immediately titrate the liberated iodine with a standardized solution of sodium thiosulfate.

-

Endpoint Detection: As the titration proceeds, the brown color of the iodine will fade. When it becomes a pale yellow, add a few drops of starch indicator solution. This will form a deep blue-black complex with the remaining iodine. Continue the titration dropwise until the blue color disappears, which indicates the endpoint.[14]

-

Calculation: The concentration of available chlorine can be calculated from the volume of sodium thiosulfate used, its concentration, and the initial volume of the hypochlorite sample.

Alternative Analytical Method: Spectrophotometry

Spectrophotometric methods offer a faster alternative for determining hypochlorite concentration by measuring the absorbance of the solution at a specific wavelength.[12][16]

Visualizing Hypochlorite Chemistry

Aqueous Equilibrium Pathway

Caption: pH-dependent equilibrium between hypochlorous acid and the hypochlorite ion.

Decomposition Pathways Workflow

Caption: Major decomposition pathways of the hypochlorite ion in aqueous solution.

Experimental Workflow for Stability Testing

Caption: A typical experimental workflow for assessing hypochlorite stability.

Implications for Drug Development

In the context of drug development and manufacturing, the inherent instability of hypochlorite solutions necessitates careful consideration:

-

Disinfectant Efficacy: The concentration of available chlorine must be regularly monitored to ensure that disinfectant solutions remain effective.[12]

-

Material Compatibility: The corrosive nature of hypochlorite and its decomposition products can affect the integrity of manufacturing equipment.

-

Product Stability: Residual hypochlorite can react with and degrade active pharmaceutical ingredients (APIs) and excipients, impacting the quality, safety, and efficacy of the final drug product.

-

Byproduct Formation: The reaction of hypochlorite with organic molecules can lead to the formation of chlorinated byproducts, which may be toxic and require careful control and monitoring.[17][18]

Conclusion

The stability of the hypochlorite ion in aqueous solutions is a multifaceted issue governed by a delicate balance of chemical equilibria and influenced by a range of environmental factors. For researchers, scientists, and drug development professionals, a comprehensive understanding of these principles is paramount for the reliable and safe use of hypochlorite-based solutions. By controlling parameters such as pH, temperature, and exposure to catalysts, and by implementing robust analytical monitoring, the efficacy and safety of processes involving hypochlorite can be ensured.

References

- 1. Sodium hypochlorite - Wikipedia [en.wikipedia.org]

- 2. hydroinstruments.com [hydroinstruments.com]

- 3. Hypochlorous acid - Wikipedia [en.wikipedia.org]

- 4. forceflowscales.com [forceflowscales.com]

- 5. ascelibrary.com [ascelibrary.com]

- 6. hillbrothers.com [hillbrothers.com]

- 7. solenis.com [solenis.com]

- 8. scribd.com [scribd.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. DECOMPOSITION OF SODIUM HYPOCHLORITE: THE UNCATALYZED REACTION | Semantic Scholar [semanticscholar.org]

- 11. Stability of sodium hypochlorite solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ttslaboratuvar.com [ttslaboratuvar.com]

- 13. kbcc.cuny.edu [kbcc.cuny.edu]

- 14. seniorchem.com [seniorchem.com]

- 15. pharmapath.in [pharmapath.in]

- 16. Titrimetric and photometric methods for determination of hypochlorite in commercial bleaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Sodium hypochlorite as a selective oxidant for organic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Impact of Sodium Hypochlorite on Nucleic Acid Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hypochlorite (NaOCl), the active ingredient in bleach, is a potent oxidizing and antimicrobial agent widely utilized in laboratory and clinical settings for disinfection and sterilization. Its high reactivity, however, extends to biomolecules, including nucleic acids. Understanding the precise effects of sodium hypochlorite on DNA and RNA is critical for researchers in fields ranging from molecular biology to drug development, as unintended nucleic acid damage can significantly impact experimental outcomes and cellular viability. This technical guide provides a comprehensive overview of the mechanisms by which sodium hypochlorite alters nucleic acid structures, methods for detecting and quantifying this damage, and the cellular signaling pathways that are consequently activated.

Mechanisms of Sodium Hypochlorite-Induced Nucleic Acid Damage

Sodium hypochlorite in aqueous solution exists in equilibrium with hypochlorous acid (HOCl), a strong oxidizing agent. The interaction of NaOCl/HOCl with nucleic acids is multifaceted, leading to a range of structural and chemical modifications.

Denaturation of Secondary Structures

Sodium hypochlorite disrupts the hydrogen bonds that hold the double helix of DNA and the secondary structures of RNA together.[1][2] This denaturation leads to the separation of strands in double-stranded nucleic acids and the unfolding of complex RNA structures.[1][2] The presence of a stable double-stranded structure in DNA can slow down the chemical reaction with sodium hypochlorite compared to single-stranded nucleic acids or individual nucleotides.[3]

Chemical Modification of Nitrogenous Bases

The primary mechanism of NaOCl-induced damage is the chemical modification of the nitrogenous bases (purines and pyrimidines). This occurs through two main processes:

-

Chlorination: Hypochlorite can directly chlorinate the nitrogenous bases, forming chlorinated derivatives such as 5-chlorocytosine.[4] This process can lead to the destruction of the nitrogenous base ring structures.[3]

-

Oxidation: As a powerful oxidizing agent, sodium hypochlorite generates reactive oxygen species (ROS) that cause oxidative damage to the bases.[5][6] A major product of this oxidative damage is 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-OHdG), a well-established marker of oxidative stress.[7]

Strand Breakage

The chemical modifications and oxidative stress induced by sodium hypochlorite can lead to the cleavage of the phosphodiester backbone of both DNA and RNA, resulting in single-strand and double-strand breaks.[5][8] This fragmentation of nucleic acids is a significant contributor to the loss of genetic information and cytotoxicity.

Quantitative Analysis of Nucleic Acid Damage

The extent of nucleic acid damage induced by sodium hypochlorite is dependent on its concentration and the duration of exposure. The following tables summarize quantitative data from various studies.

Table 1: Effect of Sodium Hypochlorite Concentration on DNA Integrity

| NaOCl Concentration (% w/w) | Method | Observation | Reference |

| 0.01 | Qubit Fluorometer, qPCR, Agarose (B213101) Gel, Agilent TapeStation | DNA detectable | [9] |

| 0.05 | Qubit Fluorometer, qPCR, Agarose Gel, Agilent TapeStation | DNA detectable | [9] |

| 0.1 | Qubit Fluorometer, qPCR, Agarose Gel, Agilent TapeStation | DNA detectable, but at a reduced concentration | [9] |

| 0.5 | Qubit Fluorometer, qPCR, Agarose Gel, Agilent TapeStation | DNA not detectable | [9] |

| 1.0 | Qubit Fluorometer, qPCR, Agarose Gel, Agilent TapeStation | DNA not detectable | [9] |

| 5.0 | Qubit Fluorometer, qPCR, Agarose Gel, Agilent TapeStation | DNA not detectable | [9] |

Table 2: Cytotoxicity of Sodium Hypochlorite on Human Cell Lines

| Cell Line | NaOCl Concentration (%) | Exposure Time | Cell Viability (%) | Reference |

| HaCaT (Keratinocytes) | 0.25 | 10 s | Statistically significant reduction | [7] |

| HaCaT (Keratinocytes) | 0.5 | 10 s | 14 | [7] |

| HaCaT (Keratinocytes) | 0.5 | 30 s | 9.5 | [7] |

| HaCaT (Keratinocytes) | 0.5 | 60 s | 9.13 | [7] |

| HGF (Gingival Fibroblasts) | 0.5 | 10 s | 63.5 | [7] |

| HGF (Gingival Fibroblasts) | 0.5 | 30 s | 46.9 | [7] |

| HGF (Gingival Fibroblasts) | 0.5 | 60 s | 24.7 | [7] |

| Fibroblasts | 2.5 | 2 and 4 hours | Cytotoxic at 0.05% and 0.1% dilutions | [1] |

| SHED | 0.05 (0.5 mg/ml) | 24 hours | 28 | [10] |

Cellular Signaling Pathways Activated by Sodium Hypochlorite-Induced Nucleic Acid Damage

The damage inflicted upon nucleic acids by sodium hypochlorite triggers a complex network of cellular signaling pathways aimed at either repairing the damage or initiating programmed cell death (apoptosis).

DNA Damage Response (DDR) Pathway

The presence of DNA strand breaks and modified bases activates the DNA Damage Response (DDR) pathway. Key kinases in this pathway, ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), are recruited to the sites of damage.[11] They, in turn, phosphorylate a cascade of downstream proteins, including the checkpoint kinases Chk1 and Chk2, which leads to cell cycle arrest, allowing time for DNA repair.

NF-κB Signaling Pathway

Sodium hypochlorite has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for degradation and allowing NF-κB to translocate to the nucleus and activate gene expression. Sodium hypochlorite can oxidize and inactivate the IKK complex, thereby preventing IκB degradation and keeping NF-κB in its inactive state.[12]

p53 and MAPK Signaling Pathways

The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage. Following damage, p53 is stabilized and activated, leading to the transcription of genes involved in cell cycle arrest, DNA repair, and apoptosis. The activation of p53 can be mediated by the ATM/ATR kinases.

Mitogen-activated protein kinase (MAPK) pathways, including the JNK and p38 MAPK pathways, are also activated in response to cellular stress, including oxidative stress induced by sodium hypochlorite. These pathways can contribute to the decision between cell survival and apoptosis.

Experimental Protocols for Assessing Nucleic Acid Damage

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Strand Breaks

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from the treated and control samples.

-

Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoids.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet" tail.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.

Agarose Gel Electrophoresis for DNA/RNA Degradation

This technique separates nucleic acid fragments based on their size, allowing for a qualitative assessment of degradation.

Methodology:

-

Sample Preparation: Extract DNA or RNA from treated and control cells. Mix the nucleic acid samples with a loading dye.

-

Gel Preparation: Prepare an agarose gel of an appropriate concentration (e.g., 1%) in an electrophoresis buffer (e.g., TAE or TBE).

-

Loading: Load the samples into the wells of the agarose gel. Include a DNA or RNA ladder for size reference.

-

Electrophoresis: Apply an electric field across the gel to separate the nucleic acid fragments. Smaller fragments will migrate faster through the gel matrix.

-

Visualization: Stain the gel with a nucleic acid stain (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize the bands under UV or blue light. Intact nucleic acids will appear as distinct bands, while degraded nucleic acids will appear as a smear.

ELISA for 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG)

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of 8-OHdG, a marker of oxidative DNA damage.

Methodology:

-

DNA Extraction and Digestion: Isolate DNA from the samples and enzymatically digest it into single nucleosides.

-

Coating: Coat a microplate with an antibody specific for 8-OHdG.

-

Sample Incubation: Add the digested DNA samples and 8-OHdG standards to the wells and incubate.

-

Competition: During incubation, the 8-OHdG in the sample will compete with a labeled 8-OHdG conjugate for binding to the antibody.

-

Washing and Detection: Wash the plate to remove unbound components. Add a substrate that reacts with the enzyme on the conjugate to produce a colorimetric signal.

-

Quantification: Measure the absorbance of the wells using a microplate reader and determine the concentration of 8-OHdG in the samples by comparing to the standard curve.

Conclusion

Sodium hypochlorite is a highly effective disinfectant, but its reactivity poses a significant threat to the integrity of nucleic acids. The damage it inflicts, through denaturation, chemical modification, and strand breakage, can have profound consequences on cellular function and experimental results. Researchers and drug development professionals must be cognizant of these effects and employ appropriate analytical methods to assess and mitigate nucleic acid damage. Understanding the cellular signaling pathways activated in response to this damage provides valuable insights into the mechanisms of cytotoxicity and the cellular stress response. This guide serves as a foundational resource for navigating the complexities of sodium hypochlorite's interaction with DNA and RNA.

References

- 1. actaodontologicalat.com [actaodontologicalat.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. "Investigating the Efficacy of DNA Damage with Bleach in Forensic Labor" by Alyssa Tuccinardi [digitalcommons.newhaven.edu]

- 6. sddcleanwater.org [sddcleanwater.org]

- 7. In-Vitro Safety Evaluation of Sodium Hypochlorite (NaOCl) as Part of Step 2 and Maintenance Therapy Protocols in Patients with Periodontitis Stages III-IV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gmo-qpcr-analysis.info [gmo-qpcr-analysis.info]

- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 10. Assessment of the Influence of Various Concentrations of Sodium Hypochlorite on Stem Cell Derived From Human Exfoliated Deciduous Teeth (SHED) Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Topical hypochlorite ameliorates NF-κB–mediated skin diseases in mice - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Properties of Sodium Hypochlorite Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hypochlorite pentahydrate (NaOCl·5H₂O) is the crystalline, hydrated form of sodium hypochlorite, a compound widely recognized for its potent oxidizing and disinfecting properties. Unlike its anhydrous counterpart, which is highly unstable and explosive, the pentahydrate form offers significantly greater stability, making it a safer and more manageable reagent for a variety of applications in research and industrial settings.[1] This guide provides an in-depth overview of the core chemical properties of sodium hypochlorite pentahydrate, presenting quantitative data, experimental methodologies, and key reaction pathways to support its use in scientific research and drug development.

Physicochemical Properties

Sodium hypochlorite pentahydrate presents as a pale greenish-yellow crystalline solid.[1][2] It is the stable form of sodium hypochlorite, containing approximately 44% NaOCl by weight.[2][3] This crystalline structure minimizes the risks associated with the anhydrous form, which is prone to explosive decomposition.[1]

| Property | Value | Reference(s) |

| Molecular Formula | NaOCl·5H₂O | [1][4] |

| Molecular Weight | 164.52 g/mol | [1][5] |

| Appearance | Pale greenish-yellow orthorhombic crystals | [1][2] |

| Melting Point | 18-27 °C (decomposes above 30 °C) | [1][2][6] |

| Solubility in Water | 29.3 g/100 mL (at 0 °C) | [2][7] |

| Active Chlorine Content | Approximately 39-44% | [1] |

| Density | 1.11 g/cm³ | [2][6] |

| Cl–O Bond Length | 1.686 Å | [2] |

Stability and Decomposition

The stability of sodium hypochlorite pentahydrate is a key advantage over the anhydrous form. It is stable when stored under refrigeration (below 7-10°C).[1][8] At room temperature, it decomposes rapidly.[2] One study reported only 1% decomposition after 360 days when stored at 7°C.[2] The decomposition of sodium hypochlorite in solution is known to be accelerated by factors such as heat, light, and the presence of certain metal ions. The primary decomposition pathway involves the formation of sodium chloride and sodium chlorate.[8]

Caption: Decomposition of sodium hypochlorite yields sodium chloride and sodium chlorate.

Chemical Reactivity and Applications in Organic Synthesis

Sodium hypochlorite pentahydrate is a versatile oxidizing and chlorinating agent in organic synthesis. Its solid form allows for more precise stoichiometric control compared to aqueous solutions.[1]

Oxidation of Alcohols

A significant application is the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This can be achieved with or without catalysts.[3] TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a commonly used catalyst for these transformations.[3][9]

Caption: General workflow for the oxidation of alcohols using NaOCl·5H₂O.

Other Synthetic Applications

Beyond alcohol oxidation, sodium hypochlorite pentahydrate is utilized in a range of other transformations, including:

-

Oxidation of sulfides to sulfoxides or sulfones.[3]

-

Glycol cleavage .[3]

-

Synthesis of N-sulfonyloxaziridines .[3]

-

Oxidative dearomatization of phenols .[3]

-

Chlorination of alkenes .[10]

Experimental Protocols

Synthesis of Sodium Hypochlorite Pentahydrate

A common laboratory-scale synthesis involves the reaction of chlorine gas with a concentrated sodium hydroxide (B78521) solution at a controlled temperature.[1][11]

Materials:

-

Concentrated sodium hydroxide solution

-

Chlorine gas

-

Ice bath

Procedure:

-

Cool a concentrated solution of sodium hydroxide in an ice bath.

-

Bubble chlorine gas through the cold sodium hydroxide solution. The reaction is exothermic and the temperature should be maintained below a certain threshold to favor the formation of hypochlorite over chlorate.

-

Continue the addition of chlorine gas until the desired concentration of sodium hypochlorite is reached.

-

The resulting solution is then cooled further to induce the crystallization of sodium hypochlorite pentahydrate.[1]

-

The crystals can be collected by filtration.[11]

Caption: Simplified workflow for the synthesis of NaOCl·5H₂O.

TEMPO-Catalyzed Oxidation of a Secondary Alcohol

The following is a representative protocol for the oxidation of a secondary alcohol to a ketone.

Materials:

-

Secondary alcohol

-

Sodium hypochlorite pentahydrate (NaOCl·5H₂O)

-

TEMPO

-

Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) hydrogen sulfate)

-

Organic solvent (e.g., dichloromethane)

-

Saturated sodium thiosulfate (B1220275) solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the secondary alcohol, TEMPO, and the phase-transfer catalyst in the organic solvent.

-

Cool the mixture in an ice bath.

-

Add sodium hypochlorite pentahydrate portion-wise while monitoring the reaction progress (e.g., by TLC).

-

Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.

-

Purify the product by a suitable method, such as column chromatography.

Safety and Handling

Sodium hypochlorite pentahydrate is a strong oxidizing agent and is corrosive.[5][12] It may intensify fire.[5] Contact with acids liberates toxic chlorine gas.[2] It is also harmful if swallowed and causes severe skin burns and eye damage.[5][12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[12][13] Store in a cool, dry, well-ventilated area away from incompatible materials such as acids, organic compounds, and metals.[14][15]

Conclusion

Sodium hypochlorite pentahydrate is a valuable reagent that offers the powerful oxidizing and chlorinating properties of hypochlorite in a more stable and manageable crystalline form. Its utility in organic synthesis is well-documented, providing efficient and often environmentally benign pathways to a variety of functional group transformations. A thorough understanding of its chemical properties, stability, and safe handling procedures is essential for its effective and safe utilization in research and development.

References

- 1. Sodium Hypochlorite Pentahydrate|Stable Solid Reagent [benchchem.com]

- 2. Sodium hypochlorite - Wikipedia [en.wikipedia.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Sodium Hypochlorite Pentahydrate | CymitQuimica [cymitquimica.com]

- 5. Sodium hypochlorite pentahydrate | ClH10NaO6 | CID 23700086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sodium Hypochlorite Formula: Properties, Uses [pw.live]